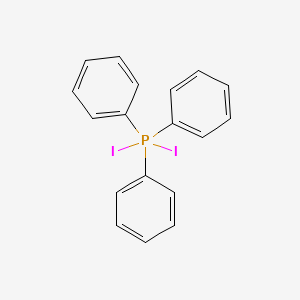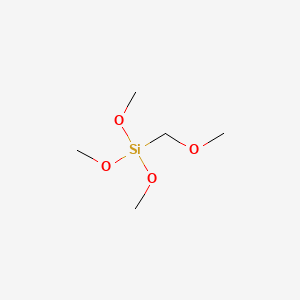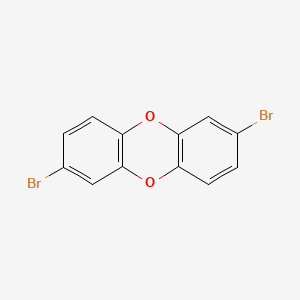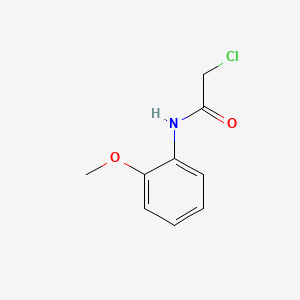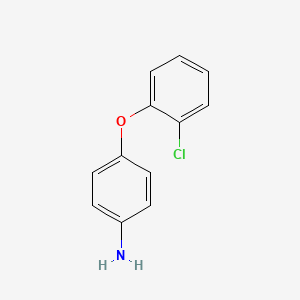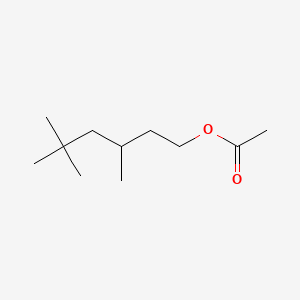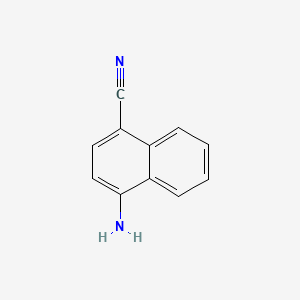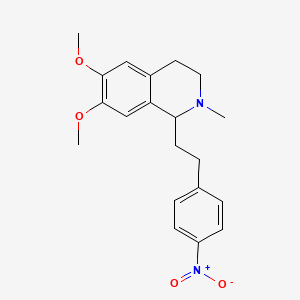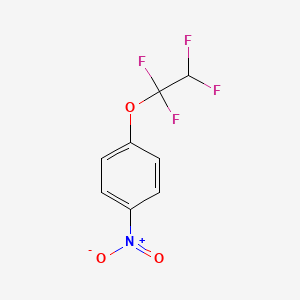
N(alpha)-Benzyloxycarbonylphenylalanylchloromethane
Descripción general
Descripción
N(alpha)-Benzyloxycarbonylphenylalanylchloromethane is a synthetic organic compound often used in biochemical research. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a benzyloxycarbonyl (carbobenzyloxy) protecting group and a chloromethane functional group. This compound is particularly significant in the study of enzyme inhibition and protein chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Benzyloxycarbonylphenylalanylchloromethane typically involves the following steps:
Protection of Phenylalanine: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This step forms N(alpha)-Benzyloxycarbonylphenylalanine.
Formation of Chloromethane Derivative: The protected phenylalanine is then reacted with chloromethyl chloroformate under basic conditions to introduce the chloromethane group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of phenylalanine are protected using benzyloxycarbonyl chloride.
Chloromethane Introduction: The protected phenylalanine is then treated with chloromethyl chloroformate in an industrial reactor, ensuring efficient mixing and temperature control to optimize yield.
Análisis De Reacciones Químicas
Types of Reactions
N(alpha)-Benzyloxycarbonylphenylalanylchloromethane undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions, yielding phenylalanylchloromethane.
Substitution: The chloromethane group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Nucleophilic substitution reactions typically require a nucleophile (e.g., an amine) and a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Major Products
Hydrolysis: Removal of the benzyloxycarbonyl group yields phenylalanylchloromethane.
Substitution: Reaction with an amine nucleophile forms N(alpha)-Benzyloxycarbonylphenylalanylamine derivatives.
Aplicaciones Científicas De Investigación
N(alpha)-Benzyloxycarbonylphenylalanylchloromethane has several applications in scientific research:
Enzyme Inhibition Studies: It is used as an inhibitor in studies of proteases and other enzymes, helping to elucidate enzyme mechanisms and active site characteristics.
Protein Chemistry: The compound is employed in the synthesis of peptide-based inhibitors and probes, aiding in the study of protein-protein interactions.
Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in designing enzyme inhibitors for diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N(alpha)-Benzyloxycarbonylphenylalanylchloromethane involves its interaction with enzyme active sites. The chloromethane group acts as an electrophile, reacting with nucleophilic residues (e.g., serine or cysteine) in the enzyme’s active site. This covalent modification inhibits the enzyme’s activity, providing insights into enzyme function and potential therapeutic targets.
Comparación Con Compuestos Similares
Similar Compounds
N(alpha)-Benzyloxycarbonylphenylalanine: Lacks the chloromethane group and is primarily used as a protected amino acid in peptide synthesis.
Phenylalanylchloromethane: Lacks the benzyloxycarbonyl protecting group and is used in studies requiring unprotected amino acids.
Uniqueness
N(alpha)-Benzyloxycarbonylphenylalanylchloromethane is unique due to its dual functionality: the benzyloxycarbonyl group provides protection during synthesis, while the chloromethane group allows for covalent modification of enzyme active sites. This combination makes it a valuable tool in biochemical research and drug development.
Propiedades
IUPAC Name |
benzyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLRJGDELITAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26049-98-9, 26049-94-5 | |
| Record name | Carbamic acid, benzyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, benzyl ester, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 26049-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


